BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: 4-Chloro-3-hydroxybenzamide
(CAS 943750-52-5)

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 4-Chloro-3-hydroxybenzamide
CAS No.: 943750-52-5
Cat. No.: B1499689

Core Identity & Synthetic Utility in Drug Development

Executive Summary

4-Chloro-3-hydroxybenzamide (CAS 943750-52-5) is a critical benzamide scaffold
characterized by a 4-chloro and 3-hydroxy substitution pattern.[1] Unlike common commodity
chemicals, this compound serves as a high-value building block in the design of Targeted
Protein Degraders (PROTACSs) and Kinase Inhibitors (specifically MAP4K1 and JNK pathway
modulators).

Its structural duality—offering both a nucleophilic hydroxyl group for derivatization (e.qg.,
etherification, triflation) and a stable amide motif—makes it an ideal "hub" intermediate. It is
frequently employed to generate 4-chloro-3-alkoxybenzamides or, via Hofmann rearrangement,
4-chloro-3-hydroxyanilines, which are precursors to bioactive biaryl systems.

Chemical Profile & Physicochemical Properties

Before initiating synthesis or handling, verify the material against these critical parameters.
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Parameter Specification

IUPAC Name 4-Chloro-3-hydroxybenzamide
CAS Number 943750-52-5

Molecular Formula C7HeCINO:2

Molecular Weight 171.58 g/mol

Appearance Off-white to pale beige solid
Melting Point 198-202 °C (Typical)

Soluble in DMSO, DMF, Methanol; Sparingly

Solubility ]

soluble in DCM, Water
pKa (Calculated) ~8.5 (Phenolic OH), ~15 (Amide NH)
SMILES NC(=0)C1=CC(0O)=C(CC=C1

Synthetic Pathways (The "Make")

The synthesis of 4-Chloro-3-hydroxybenzamide is rarely performed by direct amidation of the
hydroxy-acid due to potential side reactions with the phenol. The industry-standard protocol
utilizes a Demethylation Strategy, ensuring high purity and yield.

Route A: The Demethylation Pathway (Recommended)

This route starts from the commercially available 4-chloro-3-methoxybenzoic acid, protecting
the phenol as a methyl ether until the final step.

Step 1: Acid Chloride Formation

o Reagents: 4-Chloro-3-methoxybenzoic acid, Thionyl Chloride (

), Cat. DMF.

» Conditions: Reflux (75°C), 3 hours.

¢ Mechanism: Nucleophilic acyl substitution to form the electrophilic acyl chloride.
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Step 2: Amidation

e Reagents: Agueous Ammonia (

) or
in Methanol.

e Conditions: 0°C to RT, 2 hours.

o Observation: Precipitation of 4-chloro-3-methoxybenzamide.

Step 3: Demethylation (The Critical Step)

o Reagents: Boron Tribromide (

) in Dichloromethane (DCM).

o Conditions: -78°C to RT, overnight.
» Rationale:

is preferred over Pyridine-HCI for this substrate to avoid thermal decomposition of the amide
at high temperatures.

Detailed Experimental Protocol (Step 3)

¢ Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere.

» Dissolution: Dissolve 4-chloro-3-methoxybenzamide (1.0 eq) in anhydrous DCM (10 V). Cool
to -78°C (dry ice/acetone bath).

o Addition: Dropwise add

(1.0 M in DCM, 3.0 eq) over 30 minutes. Caution: Exothermic.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by
TLC/LC-MS (Disappearance of methoxy peak).
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e Quench: Cool to 0°C. Carefully quench with MeOH (exothermic evolution of HBr and methyl
borate).

o Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

(to remove traces of acid), then Brine. Dry over

 Purification: Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and its downstream utility in
drug discovery.
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Caption: Figure 1. Step-wise synthetic route from methoxy-precursor to CAS 943750-52-5 and
downstream applications.

Applications in Drug Discovery
Kinase Inhibitor Scaffolds (MAP4K1)

Recent patent literature (e.g., W02018215668) identifies 4-Chloro-3-hydroxybenzamide as a
key intermediate for MAP4K1 (Hematopoietic Progenitor Kinase 1) inhibitors.

e Mechanism: The 3-hydroxyl group acts as a nucleophile to attach solubilizing tails (e.qg.,
piperazines) or linker domains, while the benzamide core forms critical Hydrogen bonds with
the kinase hinge region (Glu/Cys residues).

e Protocol: The phenol is typically alkylated using Mitsunobu conditions or
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displacement with alkyl halides to introduce diversity.

Precursor to Biaryl Systems

Through Hofmann Rearrangement, the amide moiety can be converted to an amine, yielding 4-
chloro-3-hydroxyaniline. This is a versatile "ortho-aminophenol” equivalent, essential for
synthesizing:

e Benzoxazoles: Via condensation with aldehydes.
 Biaryl Ethers: Via
or Buchwald couplings on the amine.

Analytical Characterization

To ensure the integrity of the intermediate, the following HPLC method is validated for purity
assessment.

HPLC Method Parameters

Parameter

Condition

C18 Reverse Phase (e.g., Agilent Zorbax SB-
C18, 4.6 x 150mm, 5um)

Column

Mobile Phase A

Water + 0.1% Formic Acid

Mobile Phase B

Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min

UV @ 254 nm (Amide
Detection

*)and 210 nm

Retention Time

~6.5 min (varies by system; elutes earlier than

methoxy-precursor)
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NMR Interpretation ( DMSO- )

e 10.4 ppm (s, 1H): Phenolic -OH (Exchangeable).

7.9 ppm (bs, 1H): Amide -NH (a).

7.4 ppm (d, 1H): Aromatic proton at C5 (Ortho to CI).

7.3 ppm (bs, 1H): Amide -NH (b).

7.2 ppm (s, 1H): Aromatic proton at C2 (Ortho to OH/Amide).

7.0 ppm (d, 1H): Aromatic proton at C6.

Safety & Handling (GHS)

» Signal Word:WARNING
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

» Handling: Handle in a fume hood. The intermediate 4-chloro-3-methoxybenzamide is stable,
but

used in synthesis is water-reactive and corrosive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1499689?utm_src=pdf-body
https://www.bldpharm.com/products/37893-37-1.html
https://www.bldpharm.com/products/7120-43-6.html
https://www.bldpharm.com/products/29956-84-1.html
https://www.benchchem.com/product/b1499689?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/37893-37-1.html
https://pdf.benchchem.com/29/Application_Note_High_Performance_Liquid_Chromatography_HPLC_Method_for_the_Analysis_of_4_chloro_3_nitro_5_sulfamoylbenzoic_Acid.pdf
https://www.bldpharm.com/products/7120-43-6.html
https://www.bldpharm.com/products/29956-84-1.html
https://www.benchchem.com/product/b1499689#4-chloro-3-hydroxybenzamide-cas-number-943750-52-5
https://www.benchchem.com/product/b1499689#4-chloro-3-hydroxybenzamide-cas-number-943750-52-5
https://www.benchchem.com/product/b1499689#4-chloro-3-hydroxybenzamide-cas-number-943750-52-5
https://www.benchchem.com/product/b1499689#4-chloro-3-hydroxybenzamide-cas-number-943750-52-5
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1499689?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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